

Application Notes and Protocols for ES-8891 (M8891) in Animal Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ES-8891

Cat. No.: B1671240

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Introduction

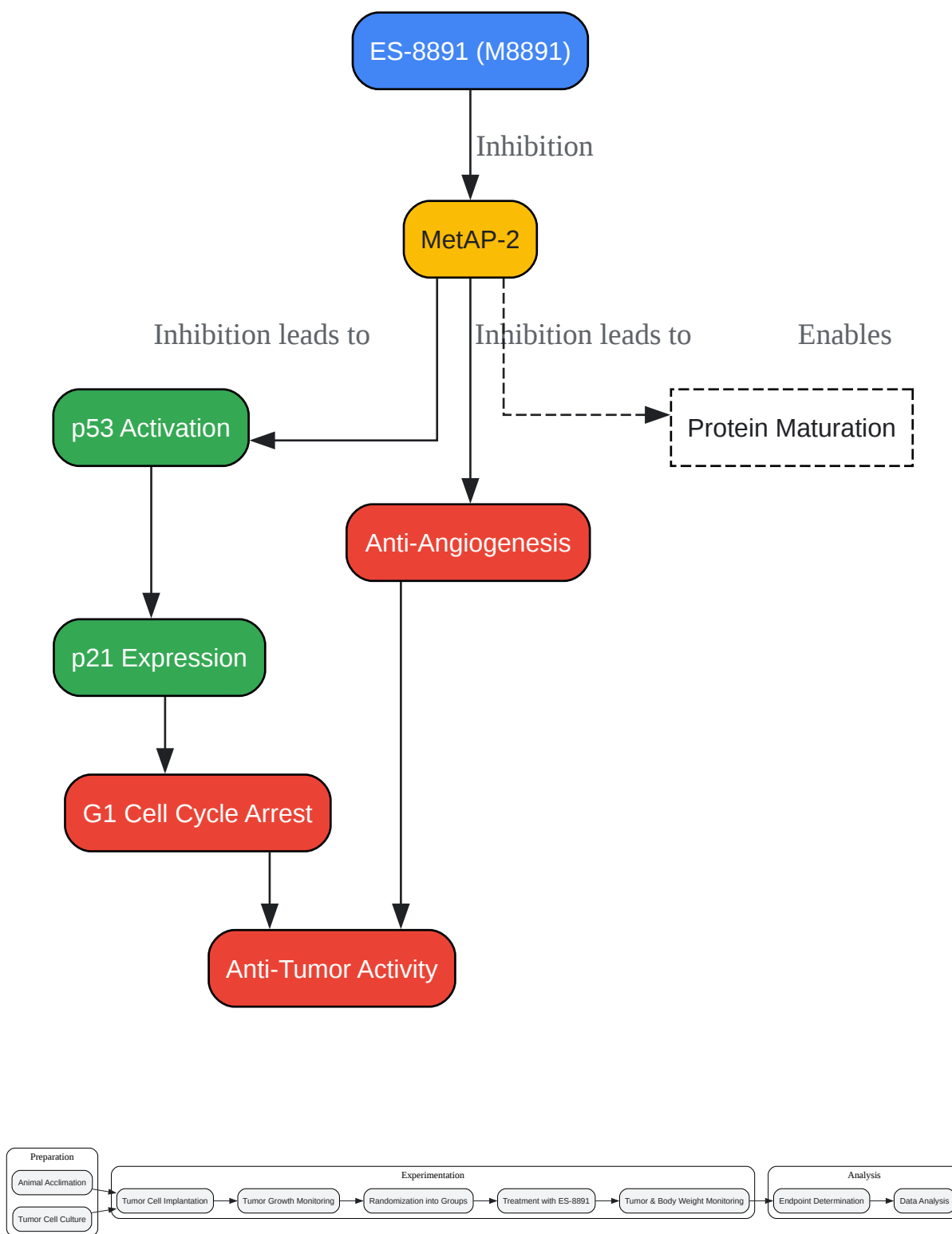
ES-8891 (also known as M8891) is a potent, orally active, and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1] MetAP-2 is a metalloprotease crucial for the post-translational modification of nascent proteins.[2][3] Inhibition of MetAP-2 has been shown to suppress endothelial cell proliferation, a key process in angiogenesis, which is vital for tumor growth and metastasis.[2][3] **ES-8891** demonstrates both antiangiogenic and antitumoral activities, making it a promising candidate for cancer therapy.[1][4] These application notes provide detailed protocols for the use of **ES-8891** in preclinical animal models of cancer.

Mechanism of Action

ES-8891 selectively inhibits MetAP-2, leading to the disruption of endothelial cell proliferation and angiogenesis.[2] The anti-proliferative mechanism of action in some cell types is mediated through the activation of the tumor suppressor p53 and its downstream effector p21, which leads to cell cycle arrest in the G1 phase.[5][6][7]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by **ES-8891**.



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